N-(4-Amino-2-chlorophenyl)pentanamide: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
N-(4-Amino-2-chlorophenyl)pentanamide: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
N-(4-amino-2-chlorophenyl)pentanamide is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. Featuring an ortho-chloro-substituted aniline core coupled with a valeryl (pentanoyl) amide group, this compound serves as a critical intermediate for the synthesis of complex heterocycles, including benzimidazoles and novel kinase inhibitors. This whitepaper provides a comprehensive, mechanistically grounded guide to its physicochemical properties, regioselective synthesis, and downstream applications.
Physicochemical Profile
Understanding the physical and chemical properties of N-(4-amino-2-chlorophenyl)pentanamide is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during cross-coupling or cyclization reactions. The compound is commercially available both as a free base and as a hydrochloride salt.
| Property | Value |
| Chemical Name | N-(4-amino-2-chlorophenyl)pentanamide |
| CAS Number (Free Base) | 59690-86-7 |
| CAS Number (HCl Salt) | 1269379-17-0 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| Density | 1.217 g/cm³ |
| Boiling Point | 337.8 °C at 760 mmHg |
| Flash Point | 158.1 °C |
| SMILES | CCCCC(=O)Nc1ccc(N)cc1Cl |
Data compiled from verified chemical registries[1][2].
Mechanistic Role and Synthetic Strategy
The primary challenge in synthesizing N-(4-amino-2-chlorophenyl)pentanamide lies in regioselectivity . Direct acylation of 2-chloro-1,4-phenylenediamine with valeryl chloride would yield a mixture of regioisomers, heavily favoring the less sterically hindered 4-amino group.
To force the acylation at the sterically hindered 1-amino position (ortho to the chlorine atom), the synthetic strategy employs 2-chloro-4-nitroaniline as the starting material[2]. The nitro group acts as a temporary electronic and steric mask for the 4-position. Once the valeryl group is installed at the 1-position, a chemoselective reduction is performed to convert the nitro group back to a primary amine, yielding the final product without disrupting the aryl chloride bond.
Fig 1. Regioselective synthesis workflow of N-(4-amino-2-chlorophenyl)pentanamide.
Laboratory Synthesis & Self-Validating Protocol
Step 1: Acylation of 2-Chloro-4-nitroaniline
Objective: Install the pentanamide moiety at the sterically hindered ortho-position.
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Procedure: Dissolve 1.0 eq of 2-chloro-4-nitroaniline in anhydrous dichloromethane (DCM). Add 1.5 eq of pyridine and cool the mixture to 0 °C under an inert argon atmosphere. Slowly add 1.1 eq of valeryl chloride dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: Valeryl chloride is highly reactive; cooling to 0 °C controls the exothermic acylation and prevents di-acylation at the amine. Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aniline and driving the equilibrium forward.
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Self-Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is validated when the bright yellow spot of the starting material (Rf ~0.6) completely disappears, replaced by a UV-active, less polar spot (Rf ~0.4) corresponding to 2-chloro-4-nitrovaleranilide.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine while preserving the aryl chloride bond.
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Procedure: Suspend the intermediate from Step 1 in a 4:1 mixture of Ethanol and Water. Add 5.0 eq of Iron (Fe) powder and 2.0 eq of Ammonium Chloride (NH₄Cl). Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Filter the hot mixture through a Celite pad to remove iron oxides, then concentrate the filtrate in vacuo.
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Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation, which would cleave the essential C-Cl bond. The Béchamp-style reduction using Fe/NH₄Cl provides a mildly acidic environment for a single-electron transfer (SET) reduction that is strictly chemoselective for the nitro group.
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Self-Validation Checkpoint 2: The reaction is physically validated by a color shift from a deep yellow solution to a pale/colorless filtrate (with brown iron oxide trapped on the Celite). Analytically, validation is achieved via ¹H-NMR (DMSO-d₆): the highly deshielded aromatic protons of the nitroarene must shift upfield, accompanied by the emergence of a broad singlet at ~5.2 ppm integrating for exactly 2 protons (the new -NH₂ group).
Applications in Drug Discovery
The resulting N-(4-amino-2-chlorophenyl)pentanamide is a privileged scaffold. The free primary amine at the 4-position is highly nucleophilic and primed for late-stage derivatization, while the ortho-chloro amide moiety can participate in transition-metal-catalyzed cyclizations.
Historically, this specific structural motif has been patented as a critical intermediate in the synthesis of N-(pyrimidinyl)-tricyclo-dicarboximides and related benzimidazole anthelmintics (e.g., 3)[3]. Today, it is frequently utilized in Buchwald-Hartwig cross-coupling reactions to generate diarylamines, which are foundational to modern kinase inhibitor libraries.
Fig 2. Downstream applications of the compound in drug discovery workflows.
References
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Title: 1269379-17-0 | N-(4-amino-2-chlorophenyl)pentanamide hydrochloride Source: Bio-fount URL:
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Title: N-(4-amino-2-chlorophenyl)pentanamide | 59690-86-7 | C11H15ClN2O Source: Appchemical URL: 1
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Title: N-(4-amino-2-chlorophenyl)pentanamide | CAS#:59690-86-7 Source: Chemsrc URL: 2
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Title: US4006233A - N-(pyrimidinyl)-tricyclo[3(or 4).2.2.02,4(or 5) ]-non (or dec)ene-dicarboximides Source: Google Patents URL: 3
